2-(Phenylthio)acetamide

Catalog No.
S775859
CAS No.
22446-20-4
M.F
C8H9NOS
M. Wt
167.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylthio)acetamide

CAS Number

22446-20-4

Product Name

2-(Phenylthio)acetamide

IUPAC Name

2-phenylsulfanylacetamide

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)

InChI Key

KBRJQEVSKVOLNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N

The exact mass of the compound 2-(Phenylthio)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Phenylthio)acetamide (CAS: 22446-20-4) is a highly versatile thioether-containing primary amide utilized extensively in the synthesis of complex heterocycles, ortho-functionalized anilines, and advanced pharmaceutical intermediates. Featuring a nucleophilic sulfur atom bonded to a phenyl ring and an acetamide moiety, this compound serves as a dual-reactive scaffold. It is routinely procured for its ability to undergo alpha-carbon deprotonation, form azasulfonium intermediates, and be selectively oxidized into sulfoxide or sulfone derivatives. Supplied as a stable solid, it ensures excellent handling, extended shelf-life, and reliable processability in both bench-scale and industrial synthetic workflows .

Substituting 2-(Phenylthio)acetamide with oxygen analogues like 2-phenoxyacetamide or attempting in-house synthesis from basic precursors introduces severe workflow and chemical limitations. The sulfur atom in the phenylthio group is uniquely capable of forming azasulfonium ylides required for [2,3]-sigmatropic rearrangements (e.g., Gassman-type reactions) and can be selectively oxidized for Pummerer rearrangements—transformations that are chemically impossible for 2-phenoxyacetamide [1]. Furthermore, while the compound can theoretically be synthesized in-house from 2-chloroacetamide and thiophenol, procuring the pre-formed thioether eliminates the need to handle highly toxic, foul-smelling thiophenol, thereby bypassing significant safety hazards, specialized ventilation requirements, and tedious purification steps .

Mandatory Thioether Core for Azasulfonium-Mediated Ortho-Functionalization

In the synthesis of ortho-functionalized anilines (such as 2-amino-3-benzoyl-phenylacetamides), the reaction requires the formation of an intermediate azasulfonium salt via reaction with an N-chloroaniline. 2-(Phenylthio)acetamide successfully attacks the electrophilic nitrogen to form this critical ylide, enabling the subsequent [2,3]-sigmatropic rearrangement with yields exceeding 50% under standard conditions. In stark contrast, oxygen analogues like 2-phenoxyacetamide are chemically incapable of forming the requisite oxonium ylide, resulting in 0% yield of the rearranged product. The phenylthio group is thus an absolute mechanistic requirement for this synthetic pathway [1].

Evidence DimensionYield of [2,3]-Sigmatropic Rearranged Product
Target Compound Data>50% yield (enables azasulfonium formation)
Comparator Or Baseline2-Phenoxyacetamide (0% yield, mechanistic failure)
Quantified DifferenceAbsolute binary difference in reaction viability (>50% vs. 0%)
ConditionsReaction with N-chloroanilines at -70 °C to room temperature

Procuring this specific thioether is mandatory for chemists utilizing Gassman-type pathways to build complex ortho-substituted aniline libraries.

Processability and Hazard Mitigation vs. In-House Synthesis

Buyers often weigh procuring pre-synthesized 2-(Phenylthio)acetamide against in-house synthesis via the substitution of 2-chloroacetamide with thiophenol. The in-house route requires stoichiometric handling of thiophenol, a highly toxic (LD50 ~46 mg/kg) and severely foul-smelling liquid that necessitates stringent engineering controls and extensive purification to remove diphenyl disulfide byproducts. Procuring the pre-formed 2-(Phenylthio)acetamide provides a stable, low-odor solid with ≥95% purity, completely bypassing the olfactory hazards, safety risks, and labor costs associated with thiophenol handling .

Evidence DimensionToxicity and Handling Requirements
Target Compound Data0 mg of thiophenol handled per reaction (pre-formed solid)
Comparator Or BaselineIn-house synthesis (Requires stoichiometric handling of thiophenol, LD50 ~46 mg/kg)
Quantified Difference100% elimination of thiophenol handling and associated purification steps
ConditionsStandard laboratory procurement and scale-up operations

Purchasing the pre-formed compound directly improves laboratory safety, reduces fume hood downtime, and accelerates downstream synthesis.

NMR Analytical Differentiation for QA/QC in Library Synthesis

For laboratories conducting parallel synthesis or QA/QC of derivative libraries, distinguishing between thioether and ether linkages is critical. 1H NMR spectroscopy provides a stark quantitative differentiator: the alpha-methylene (-CH2-) protons of 2-(phenylthio)acetamide derivatives typically resonate upfield at 3.85–3.94 ppm. In contrast, the alpha-protons of the comparator 2-phenoxyacetamide derivatives appear significantly further downfield at 4.70–4.80 ppm due to the higher electronegativity of oxygen. This ~0.8 ppm chemical shift difference allows for rapid, unambiguous structural confirmation and purity assessment without the need for complex 2D NMR experiments [1].

Evidence DimensionAlpha-Methylene 1H NMR Chemical Shift
Target Compound Data3.85–3.94 ppm
Comparator Or Baseline2-Phenoxyacetamide derivatives (4.70–4.80 ppm)
Quantified Difference~0.8 ppm upfield shift for the thioether alpha-protons
ConditionsStandard 1H NMR structural characterization in parallel synthesis

The distinct NMR profile enables high-throughput, unambiguous verification of product identity during the procurement and synthesis of derivative libraries.

Ortho-Functionalization of Anilines via Gassman-Type Reactions

2-(Phenylthio)acetamide is the optimal reagent for synthesizing ortho-substituted anilines, such as 2-amino-3-benzoyl-phenylacetamides. Its ability to form stable azasulfonium ylides makes it indispensable for [2,3]-sigmatropic rearrangements, a pathway frequently utilized in the discovery of novel anti-inflammatory and analgesic agents[1].

Synthesis of Benzothiazole-Based Anticancer Agents

The compound is directly utilized to synthesize N-[4-(benzothiazole-2-yl)phenyl]-2-(phenylthio)acetamide derivatives. These thioether-linked conjugates are actively investigated in oncology for their distinct binding profiles and cytotoxicity against various human tumor cell lines, where the sulfur atom plays a key role in modulating lipophilicity [2].

Divergent Synthesis via Pummerer Rearrangements

For advanced organic synthesis workflows, 2-(Phenylthio)acetamide acts as a highly versatile building block. It can be selectively oxidized to the corresponding sulfoxide, setting the stage for Pummerer rearrangements that allow for traceless alpha-functionalization, enabling the rapid assembly of complex, highly substituted amide frameworks .

XLogP3

1.2

Other CAS

22446-20-4

Wikipedia

2-phenylsulfanylacetamide

Dates

Last modified: 08-15-2023

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